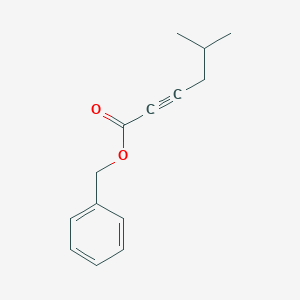
Benzyl 5-methylhex-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-methylhex-2-ynoate: is an organic compound with the molecular formula C14H16O2. It is an ester derived from benzyl alcohol and 5-methylhex-2-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic benzyl group and an alkyne functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 5-methylhex-2-ynoate can be synthesized through the esterification of benzyl alcohol with 5-methylhex-2-ynoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 5-methylhex-2-ynoate can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) can be used to hydrogenate the alkyne group to an alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitrobenzyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkanes.
Substitution: Nitrobenzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzyl 5-methylhex-2-ynoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing aromatic and alkyne functionalities.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry:
Material Science: this compound can be used in the development of new materials, such as polymers and resins, due to its reactive alkyne group.
Mécanisme D'action
The mechanism by which Benzyl 5-methylhex-2-ynoate exerts its effects depends on the specific reaction or application. In general, the alkyne group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Benzyl 5-methylhex-2-enoate: Similar in structure but contains a double bond instead of a triple bond.
Benzyl hexanoate: Lacks the alkyne group and has a saturated carbon chain.
Uniqueness:
Alkyne Functional Group: The presence of the alkyne group in Benzyl 5-methylhex-2-ynoate makes it more reactive and versatile in chemical synthesis compared to similar compounds with only double bonds or saturated chains.
Aromatic Benzyl Group: The benzyl group allows for electrophilic aromatic substitution, providing additional pathways for chemical modification.
Propriétés
Numéro CAS |
827574-08-3 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
benzyl 5-methylhex-2-ynoate |
InChI |
InChI=1S/C14H16O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-5,8-9,12H,7,11H2,1-2H3 |
Clé InChI |
HEMQLTRIBFNCOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC#CC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


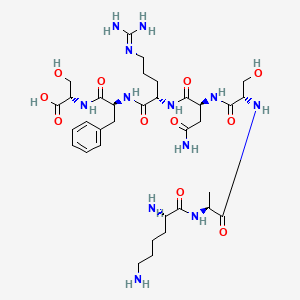
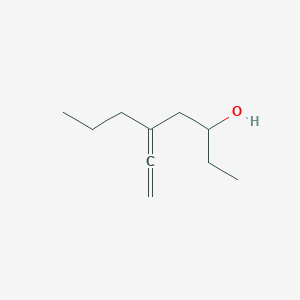
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
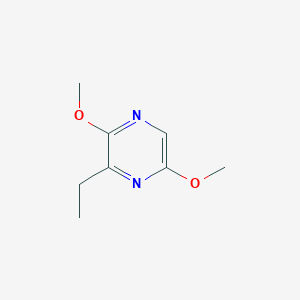
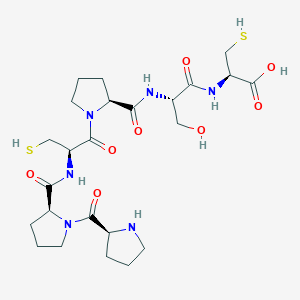
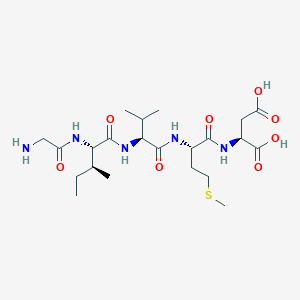
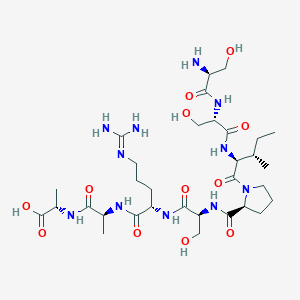
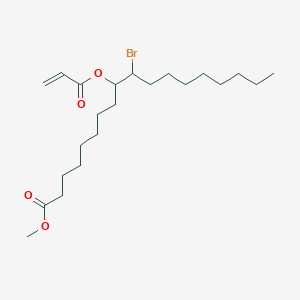
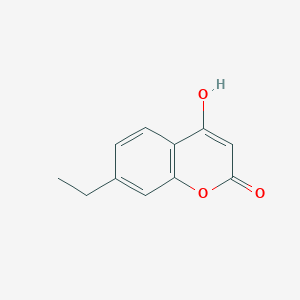
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
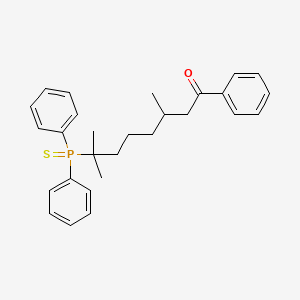
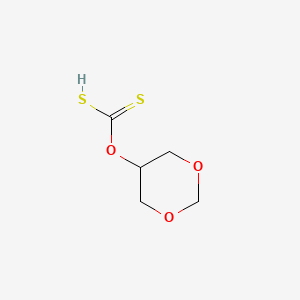
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
